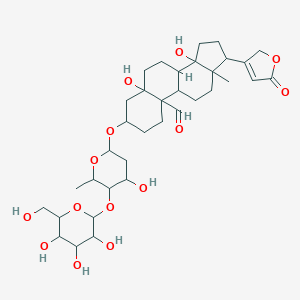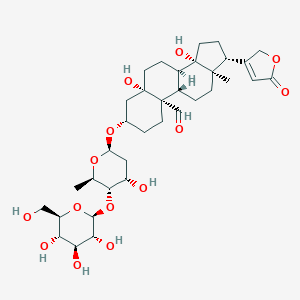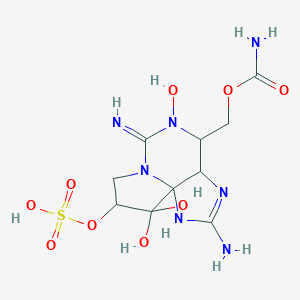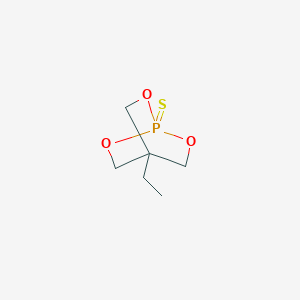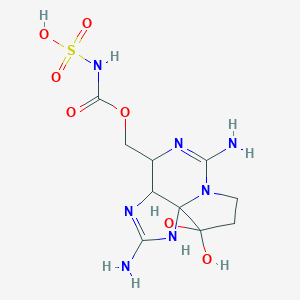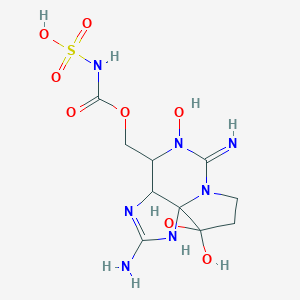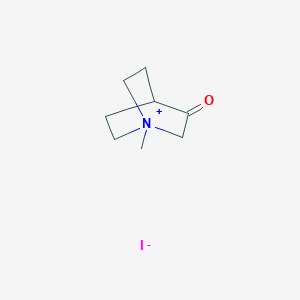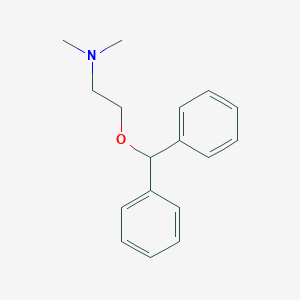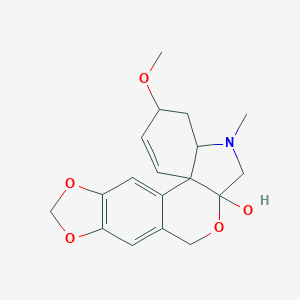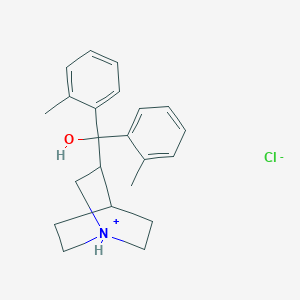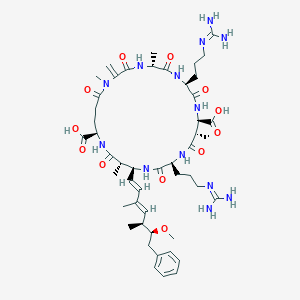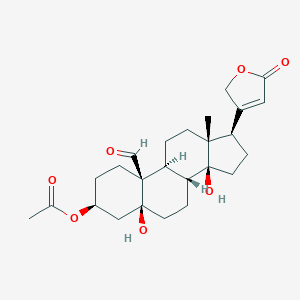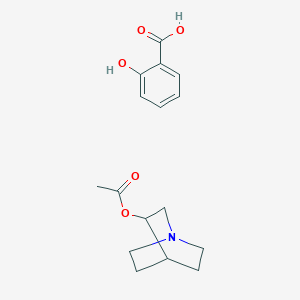![molecular formula C11H8F6N2 B000083 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile CAS No. 3289-22-3](/img/structure/B83.png)
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile is a chemical compound known for its unique structure and properties. It is characterized by the presence of two trifluoromethyl groups and two cyano groups attached to a bicyclo[2.2.1]heptene framework. This compound is used in various industrial and scientific research applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile typically involves the reaction of a suitable bicyclo[2.2.1]heptene precursor with trifluoromethylating agents and cyanide sources. One common method includes the use of trifluoromethyl iodide and a strong base to introduce the trifluoromethyl groups, followed by the addition of cyanide ions to form the dicarbonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the toxicity of some reagents involved.
化学反応の分析
Types of Reactions
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano groups to amines or other derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, while the cyano groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying molecular interactions and designing new compounds with specific biological activities.
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-bis(2,2,2-trifluoroethyl) ester
- Bicyclo[2.2.1]hept-2-ene
Uniqueness
3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile is unique due to the presence of both trifluoromethyl and cyano groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for a wide range of applications compared to similar compounds that may lack these functional groups.
特性
CAS番号 |
3289-22-3 |
|---|---|
分子式 |
C11H8F6N2 |
分子量 |
282.18 g/mol |
IUPAC名 |
(1S,4R)-3,3-bis(trifluoromethyl)bicyclo[2.2.1]heptane-2,2-dicarbonitrile |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)9(11(15,16)17)7-2-1-6(3-7)8(9,4-18)5-19/h6-7H,1-3H2/t6-,7+/m0/s1 |
InChIキー |
MUIBMWREADMFQF-NKWVEPMBSA-N |
SMILES |
C1C2C=CC1C(C2(C#N)C#N)(C(F)(F)F)C(F)(F)F |
異性体SMILES |
C1C[C@@H]2C[C@H]1C(C2(C(F)(F)F)C(F)(F)F)(C#N)C#N |
正規SMILES |
C1CC2CC1C(C2(C(F)(F)F)C(F)(F)F)(C#N)C#N |
純度 |
95 % (NMR) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


